4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid
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Overview
Description
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is a complex organic compound that features a pyrazole ring and a naphthalene sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid typically involves the condensation of 3,5-dimethyl-4H-pyrazole-4-carbaldehyde with hydrazine derivatives, followed by sulfonation of the resulting hydrazone with naphthalene-1-sulfonic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonamide derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Naphthalene-1-sulfonic acid: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar sulfonic acid functional groups.
Uniqueness
4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is unique due to its combination of a pyrazole ring and a naphthalene sulfonic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
62383-60-2 |
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Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H14N4O3S/c1-9-15(10(2)17-16-9)19-18-13-7-8-14(23(20,21)22)12-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,16,17)(H,20,21,22) |
InChI Key |
MNSFERWVSYSQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |
Origin of Product |
United States |
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